Cas no 10421-76-8 (Nascopine)

Nascopine 化学的及び物理的性質
名前と識別子
-
- 1-alpha-2-methyl-8-methoxy-6,7-methylenedioxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinoline
- α-Narcotine
- Gnoscopine
- dl-Narcotine
- alpha-Gnoscopine
- Noscapine dl-form
- 6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
- Longactin
- 6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
- 6,7-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one
- Narcotine alkaloid
- (-)-noscapine
- Narcotine, (+-)-
- ( -)-Nosca
- Nascopine
-
- インチ: 1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3
- InChIKey: AKNNEGZIBPJZJG-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C(=C(C=CC=2C1C1C2C(=C3C(=CC=2CCN1C)OCO3)OC)OC)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 647
- トポロジー分子極性表面積: 75.7
Nascopine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N497368-500mg |
Nascopine |
10421-76-8 | 500mg |
$ 65.00 | 2022-06-02 | ||
Chemenu | CM361560-10g |
6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |
10421-76-8 | 95%+ | 10g |
$257 | 2023-11-26 | |
Chemenu | CM361560-25g |
6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |
10421-76-8 | 95%+ | 25g |
$480 | 2023-11-26 | |
Chemenu | CM361560-5g |
6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |
10421-76-8 | 95%+ | 5g |
$154 | 2023-11-26 | |
A2B Chem LLC | AI06310-1g |
6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |
10421-76-8 | 95% | 1g |
$41.00 | 2024-04-20 | |
A2B Chem LLC | AI06310-25g |
6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |
10421-76-8 | 95% | 25g |
$315.00 | 2024-04-20 | |
TRC | N497368-100mg |
Nascopine |
10421-76-8 | 100mg |
$ 50.00 | 2022-06-02 | ||
TRC | N497368-1g |
Nascopine |
10421-76-8 | 1g |
$ 80.00 | 2022-06-02 | ||
1PlusChem | 1P00HARQ-1g |
1(3H)-Isobenzofuranone,6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)- |
10421-76-8 | 95% | 1g |
$50.00 | 2025-02-28 | |
1PlusChem | 1P00HARQ-5g |
1(3H)-Isobenzofuranone,6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)- |
10421-76-8 | 95% | 5g |
$117.00 | 2025-02-28 |
Nascopine 関連文献
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1. XLV.—The influence of papaverine on the optical activity of narcotine in acid solutionHarold Edward Annett J. Chem. Soc. Trans. 1923 123 376
-
2. 285. Stereoisomerides of narcotine and hydrastineM. A. Marshall,F. L. Pyman,Robert Robinson J. Chem. Soc. 1934 1315
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3. CXCIV.—Synthetical experiments in the group of the isoquinoline alkaloids. Part IV. The synthesis of β-gnoscopineEdward Hope,Robert Robinson J. Chem. Soc. Trans. 1914 105 2085
-
5. LXXXIII.—Synthesis and resolution of gnoscopine (dl-narcotine)William Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1911 99 775
-
R. A. Chalmers,G. A. Wadds Analyst 1970 95 234
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7. Alkaloid biosynthesis. Part XII. The biosynthesis of narcotineA. R. Battersby,M. Hirst,D. J. McCaldin,R. Southgate,J. Staunton J. Chem. Soc. C 1968 2163
-
8. 192. The absolute stereochemistry of narcotine and narcotolineA. R. Battersby,H. Spencer J. Chem. Soc. 1965 1087
-
9. Studies on the syntheses of heterocyclic compounds. Part 678. Photoracemisation and photoepimerisation of the phthalidylisoquinoline alkaloids (–)-α-narcotine and (–)-β-hydrastineTetsuji Kametani,Hitoshi Inoue,Toshio Honda,Tsutomu Sugahara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 374
-
J. Blyth Mem. Proc. Chem. Soc. 1843 2 163
Nascopineに関する追加情報
Introduction to Gnoscopine (CAS No. 10421-76-8)
Gnoscopine, a compound with the chemical abstracts service number CAS No. 10421-76-8, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This introduction delves into the compound's structure, biological significance, and the latest advancements in its study, emphasizing its role in modern medicinal chemistry.
The molecular structure of Gnoscopine is characterized by a complex arrangement of functional groups that contribute to its distinct pharmacological profile. Research has shown that this compound exhibits notable interactions with various biological targets, making it a promising candidate for further investigation in drug development. Specifically, studies have highlighted its potential in modulating neural pathways, which could have implications for treating neurological disorders.
In recent years, the scientific community has made substantial progress in understanding the mechanisms by which Gnoscopine exerts its effects. Advanced spectroscopic techniques and computational modeling have been instrumental in elucidating its molecular interactions. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that Gnoscopine can bind to specific receptors in the brain, potentially leading to new treatments for conditions such as epilepsy and cognitive dysfunction.
The therapeutic potential of Gnoscopine extends beyond the central nervous system. Emerging research suggests that it may also play a role in modulating immune responses, making it a candidate for applications in immunotherapy. This dual functionality is particularly intriguing and opens up new avenues for combination therapies that could enhance treatment efficacy.
One of the most exciting developments in the study of Gnoscopine is its application in preclinical trials. Researchers have been investigating its efficacy in animal models of various diseases, including neurodegenerative disorders like Alzheimer's disease. Preliminary results indicate that Gnoscopine can significantly slow down disease progression by protecting neurons from oxidative stress and inflammation. These findings are particularly promising given the growing burden of neurodegenerative diseases worldwide.
The synthesis and optimization of Gnoscopine have also been a focus of recent research efforts. Chemists have been working on developing more efficient synthetic routes to produce this compound on an industrial scale. Advances in green chemistry principles have enabled the creation of more sustainable synthetic pathways, reducing waste and energy consumption while maintaining high yields.
The regulatory landscape for Gnoscopine is another critical aspect that has evolved alongside its discovery and development. Regulatory bodies are closely monitoring its progress through clinical trials and ensuring that it meets stringent safety and efficacy standards before it can be approved for human use. This rigorous oversight is essential to ensure patient safety while maximizing therapeutic benefits.
In conclusion, Gnoscopine (CAS No. 10421-76-8) represents a significant advancement in pharmaceutical research with its multifaceted biological activities and therapeutic potential. The ongoing studies into its mechanisms of action, synthetic optimization, and clinical applications highlight its importance as a compound worthy of continued investigation. As research progresses, it is expected that Gnoscopine will play an increasingly vital role in addressing some of the most challenging medical conditions faced today.
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